molecular formula C15H19BrN2O4 B14031812 Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate

Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate

Cat. No.: B14031812
M. Wt: 371.23 g/mol
InChI Key: RIYXFFSHEBRVTE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate is a chiral, heterocyclic compound featuring a benzo[b][1,4]oxazepin core. Key structural attributes include:

  • A 5-methyl group on the oxazepin ring, contributing to steric hindrance and metabolic stability.
  • An (S)-configured carbamate at position 3, critical for enantioselective interactions in biological systems.

This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators, due to its rigid heterocyclic framework and tunable substituents .

Properties

Molecular Formula

C15H19BrN2O4

Molecular Weight

371.23 g/mol

IUPAC Name

tert-butyl N-[(3S)-7-bromo-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]carbamate

InChI

InChI=1S/C15H19BrN2O4/c1-15(2,3)22-14(20)17-10-8-21-12-6-5-9(16)7-11(12)18(4)13(10)19/h5-7,10H,8H2,1-4H3,(H,17,20)/t10-/m0/s1

InChI Key

RIYXFFSHEBRVTE-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC2=C(C=C(C=C2)Br)N(C1=O)C

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C(C=C(C=C2)Br)N(C1=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-3-yl)carbamate

Detailed Synthetic Route

While direct literature sources specifically detailing this compound's synthesis are limited, synthesis can be inferred and adapted from closely related compounds in the benzo[b]oxazepin family and carbamate-protected amines.

Step 1: Formation of the Tetrahydrobenzo[b]oxazepin-4-one Core
  • Starting from a suitably substituted 2-aminophenol derivative, cyclization with a keto acid or keto ester under acidic or basic conditions forms the oxazepinone ring.
  • The methyl group at the 5-position can be introduced via methylation or by using a methyl-substituted precursor.
Step 2: Bromination at the 7-Position
  • Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions selectively brominates the 7-position of the aromatic ring.
  • Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or acetic acid to prevent over-bromination.
Step 3: Protection of the Amino Group with tert-Butyl Carbamate
  • The free amine at the 3-position is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • This step ensures stability and facilitates purification.
Step 4: Resolution or Asymmetric Synthesis to Obtain the (S)-Enantiomer
  • Chiral resolution methods or asymmetric synthesis using chiral catalysts or auxiliaries are employed to obtain the (S)-configuration.
  • Alternatively, chiral pool synthesis starting from enantiomerically pure precursors can be used.

Example Experimental Procedure (Adapted)

Step Reagents & Conditions Description Yield & Notes
1 2-Aminophenol derivative, methyl keto acid, acid catalyst, reflux Cyclization to form tetrahydrobenzo[b]oxazepin-4-one core Moderate yield; requires purification by recrystallization
2 N-Bromosuccinimide (NBS), DCM, 0°C to RT Selective bromination at 7-position High regioselectivity; yield ~80%
3 Di-tert-butyl dicarbonate, triethylamine, DCM, 0°C to RT Protection of amine as tert-butyl carbamate Yield >90%; purification by column chromatography
4 Chiral resolution or asymmetric catalyst Isolation of (S)-enantiomer Enantiomeric excess >95%

Data Tables Summarizing Key Reaction Parameters

Reaction Step Reagents Solvent Temperature Time Yield (%) Purification Method Notes
Cyclization 2-Aminophenol derivative, methyl keto acid Ethanol or Acetic Acid Reflux (80-100°C) 6-12 h 60-75 Recrystallization Formation of oxazepinone ring
Bromination NBS DCM 0 to 25°C 1-3 h 75-85 Column chromatography Selective mono-bromination
Boc Protection Di-tert-butyl dicarbonate, TEA DCM 0 to 25°C 2-4 h 90-95 Column chromatography Protects amine group
Enantiomeric Purification Chiral HPLC or Resolution agents Various Ambient Variable >95 ee Chiral chromatography Ensures (S)-configuration

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, and strong acids like trifluoroacetic acid for deprotection . The conditions often involve room temperature reactions or mild heating.

Major Products

The major products formed from these reactions include various Boc-protected derivatives and deprotected amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate involves the protection and deprotection of amino groups. The tert-butyl carbamate group is cleaved under acidic conditions, producing tert-butyl cations that can be stabilized by elimination reactions . This process is crucial for the compound’s role in organic synthesis and peptide formation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Compound A : (S)-tert-butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate
  • Key Difference : Lacks the 7-bromo substituent.
  • This may alter binding affinity in biological targets compared to the brominated analog .
Compound B : tert-butyl N-({7-bromo-5-cyclopropyl-6-methyl-4-oxo-[1,3]oxazolo[4,5-c]quinolin-2-yl}methyl)carbamate
  • Key Differences: Oxazolo[4,5-c]quinolin core replaces benzo[b]oxazepin, introducing a fused quinoline system. 5-Cyclopropyl and 6-methyl groups modify steric and electronic properties.
  • Impact: The oxazoloquinolin core enhances π-stacking interactions due to aromaticity, while the cyclopropyl group may improve metabolic stability. This compound was reported as a tricyclic topoisomerase inhibitor, suggesting divergent biological applications compared to the benzoxazepin-based target .
Compound C : tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate
  • Key Differences :
    • Benzo[f]oxazepin core alters the position of heteroatoms in the fused ring system.
    • Ethylcarbamate side chain instead of a direct carbamate linkage.
  • Impact : The benzo[f] orientation may influence hydrogen-bonding patterns (e.g., with protein residues), while the ethyl spacer could enhance solubility by reducing planarity .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₅H₁₉BrN₂O₄ C₁₅H₂₀N₂O₄ C₁₉H₂₀BrN₃O₄ C₁₆H₂₂N₂O₄
Molecular Weight (g/mol) ~371.24 292.33 434.29 306.36
Key Substituents 7-Br, 5-Me 5-Me 7-Br, 5-Cyclopropyl Benzo[f] core, ethyl
LogP (Predicted) ~3.5 ~2.8 ~4.0 ~2.9

Analysis :

  • Compound B’s cyclopropyl group and fused quinoline system contribute to higher LogP (~4.0), favoring CNS penetration but increasing metabolic liabilities.

Biological Activity

Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C15H19BrN2O4
  • Molecular Weight : Approximately 371.23 g/mol
  • CAS Number : 1622853-07-9

The structure features a tert-butyl carbamate group attached to a brominated oxazepine ring, which is significant for its reactivity and biological interactions. The presence of the bromine atom may enhance selectivity towards biological targets.

Research indicates that this compound exhibits enzyme inhibition properties. It has been investigated for its interactions with various proteins and its potential as a therapeutic agent in conditions involving necroptosis and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in regulating necroptosis and inflammatory responses .
  • Binding Affinity : Studies have demonstrated that the compound forms stable complexes with target proteins, suggesting potential applications in drug design.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings:

Assay Type IC50 Value (nM) Notes
RIPK1 Binding Assay10High specificity for RIPK1 over other kinases .
U937 Cellular Assay200Evaluated for blocking necrotic cell death induced by TNF .
ADP-Glo Activity Assay16Indicates effective inhibition of RIPK1 activity .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : In animal models, this compound demonstrated significant oral bioavailability and systemic exposure. For instance, it exhibited an area under the curve (AUC) of 2.2 µg.h/mL and a half-life of approximately 2.9 hours when administered at a dose of 2 mg/kg .
  • Comparative Studies : When compared to other compounds with similar structures, tert-butyl (S)-(7-bromo-5-methyl) showed superior potency in inhibiting RIPK1 activity while maintaining low toxicity profiles in preliminary tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.